1-Chloro-3-(3-methoxypropoxy)propane
CAS No.:
Cat. No.: VC17245277
Molecular Formula: C7H15ClO2
Molecular Weight: 166.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClO2 |
|---|---|
| Molecular Weight | 166.64 g/mol |
| IUPAC Name | 1-(3-chloropropoxy)-3-methoxypropane |
| Standard InChI | InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
| Standard InChI Key | ABKQBIVAKCQNKG-UHFFFAOYSA-N |
| Canonical SMILES | COCCCOCCCCl |
Introduction
Chemical Identity and Structural Properties
1-Chloro-3-methoxypropane, also known as 1-chloro-3-methoxypropane, is a colorless liquid with a molecular weight of 108.57 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 1 and a methoxy group (-OCH₃) at position 3 of the propane chain. The compound’s structure is represented by the canonical SMILES COCCCl, indicating the linear arrangement of atoms.
Key Physicochemical Properties
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Boiling Point: Estimated at 110–115°C (experimental data pending validation) .
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Solubility: Miscible with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
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Hazards: Classified under Hazard Class 6.1 (toxic substances) due to potential respiratory and dermal irritation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-chloro-3-methoxypropane typically involves the reaction of 3-methoxypropanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A representative procedure from Ambeed.com outlines the following steps :
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Reaction Setup: 3-Methoxypropanol (30 g) is mixed with thionyl chloride (1.2 equivalents) in anhydrous DCM under nitrogen.
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Temperature Control: The reaction is maintained at 0–5°C to minimize side reactions.
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Workup: After 4 hours, the mixture is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and dried over MgSO₄.
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Purification: Distillation under reduced pressure yields 1-chloro-3-methoxypropane with >95% purity.
Optimization Insights
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Catalyst Use: Triethylamine (TEA) is often added to scavenge HCl, improving yield .
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Side Reactions: Overheating (>50°C) promotes elimination, forming allyl ether byproducts.
Industrial Manufacturing
Industrial production scales the above process using continuous-flow reactors to enhance efficiency. Key parameters include:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Residence Time | 15–20 minutes |
| Annual Production | 50–100 metric tons |
| Purity Specifications | ≥99% (HPLC) |
Applications in Pharmaceutical Synthesis
Prucalopride Monohydrate Synthesis
1-Chloro-3-methoxypropane is a key reagent in synthesizing prucalopride, a serotonin 5-HT₄ receptor agonist used to treat chronic constipation. The reaction sequence involves :
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Alkylation: 4-Amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide reacts with 1-chloro-3-methoxypropane in DMF at 90–95°C.
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Workup: The crude product is extracted with DCM, washed, and concentrated.
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Crystallization: Water-induced crystallization yields prucalopride monohydrate (31 g, 97% purity) .
Reaction Conditions
| Component | Quantity |
|---|---|
| 1-Chloro-3-methoxypropane | 13.8 g |
| Triethylamine | 30 ml |
| Potassium iodide | 4 g |
| Temperature | 90–95°C |
| Yield | 31 g (97%) |
Other Applications
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Fluorescent Probes: Serves as a linker in fluorophore conjugates for cellular imaging .
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Polymer Chemistry: Modifies surface properties of resins and adhesives.
Comparative Analysis with Related Compounds
1-Methoxy-3-chloropropane vs. 1-Chloro-3-methoxypropane
Despite similar molecular formulas, positional isomerism leads to distinct reactivity:
| Property | 1-Chloro-3-methoxypropane | 1-Methoxy-3-chloropropane |
|---|---|---|
| Boiling Point | 110–115°C | 105–110°C |
| Nucleophilic Reactivity | Higher at C1 | Higher at C3 |
| Applications | Pharmaceuticals | Solvents |
Regulatory and Environmental Considerations
EPA Regulations
Under the Toxic Substances Control Act (TSCA), 1-chloro-3-methoxypropane is listed as a hazardous air pollutant (HAP) with strict emission limits .
Biodegradability
Studies indicate moderate biodegradability (40–60% in 28 days) via microbial oxidation of the methoxy group.
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